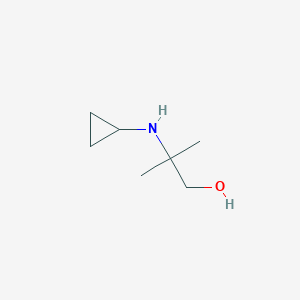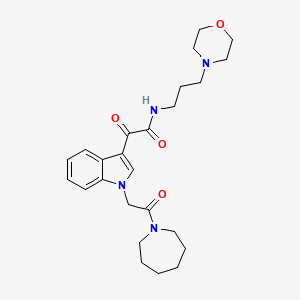
N-(2-chlorobenzyl)-2-phényl-2-(1H-pyrrol-1-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a pyrrole ring, a phenyl group, and a chlorobenzyl moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Pyrrole compounds are known to interact with various biological targets, including enzymes, receptors, and DNA . The specific targets of “N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of pyrrole compounds can vary widely depending on their specific structure and targets. They may inhibit enzyme activity, bind to receptors to modulate their activity, or interact with DNA to affect gene expression .
Biochemical Pathways
Pyrrole compounds can be involved in a variety of biochemical pathways, depending on their specific targets. For example, they may be involved in signal transduction pathways if they bind to receptors, or in metabolic pathways if they inhibit enzymes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of “N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” would depend on its specific chemical properties. Generally, pyrrole compounds can be metabolized by the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of “N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” would depend on its specific targets and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of a specific metabolite .
Action Environment
The action, efficacy, and stability of “N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is not yet clearly recognized
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired acetamide product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
- N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Uniqueness
N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-17-11-5-4-10-16(17)14-21-19(23)18(22-12-6-7-13-22)15-8-2-1-3-9-15/h1-13,18H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPBYIJGRYENRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=C2Cl)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/new.no-structure.jpg)



![N-(4-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2428839.png)

![methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2428843.png)


![2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2428849.png)


![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide](/img/structure/B2428852.png)
![4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methoxy)benzaldehyde](/img/structure/B2428856.png)
